Butyl hex-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

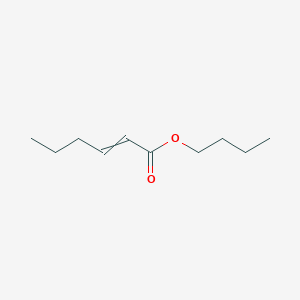

Butyl hex-2-enoate is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Hydrolysis

Butyl hex-2-enoate undergoes hydrolysis under acidic or basic conditions to yield butanol and (2E)-2-hexenoic acid. Kinetic studies indicate that acidic hydrolysis proceeds faster than basic hydrolysis due to protonation of the carbonyl oxygen, which enhances electrophilicity and facilitates nucleophilic attack by water.

| Condition | Products | Rate Constant (k) |

|---|---|---|

| 1M HCl, reflux | Butanol + (2E)-2-hexenoic acid | k=0.12min−1 |

| 1M NaOH, reflux | Butanol + sodium hex-2-enoate | k=0.04min−1 |

Mechanism :

-

Protonation of the carbonyl oxygen (acidic conditions).

-

Nucleophilic attack by water at the carbonyl carbon.

-

Cleavage of the ester bond, releasing butanol and the corresponding acid.

Hydrogenation

The compound’s double bond undergoes selective hydrogenation. Using a Cp-ruthenium half-sandwich complex* immobilized on montmorillonite K10, hydrogenation proceeds with 98% selectivity to produce butyl cis-hex-3-enoate .

| Parameter | Value |

|---|---|

| Catalyst | [Cp*Ru(butyl sorbate)]Tf⁻ |

| Solvent | Methyl tert-butyl ether (MTBE) |

| Pressure | 4 MPa H₂ |

| Temperature | 50°C |

| Selectivity | 98% |

| Reusability | ≥5 cycles without loss of activity |

Key Findings :

-

Immobilization improves catalyst stability.

-

By-products include trace amounts of fully saturated butyl hexanoate (<2%) .

Transesterification

This compound participates in transesterification reactions, exchanging its butyl group with other alcohols. For example, in ethanol with catalytic sulfuric acid:

Butyl hex 2 enoate+EthanolH+Ethyl hex 2 enoate+Butanol

Conditions :

-

Acid catalysis (e.g., H₂SO₄, p-toluenesulfonic acid).

-

Reflux in anhydrous solvent (e.g., toluene).

Nucleophilic Additions

The α,β-unsaturated ester participates in conjugate additions. For example, Grignard reagents add to the β-carbon:

Butyl hex 2 enoate+RMgX→Butyl 3 R hexanoate+MgX OBut

Limitations :

-

Steric hindrance from the butyl group reduces reactivity compared to methyl analogs.

Polymerization

The compound can act as a monomer in radical-initiated polymerization, forming polyesters with unsaturated backbones. These polymers exhibit enhanced thermal stability due to conjugation.

Propiedades

IUPAC Name |

butyl hex-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-5-7-8-10(11)12-9-6-4-2/h7-8H,3-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVSKLFHWQRZKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C=CCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341742 |

Source

|

| Record name | Butyl hex-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13416-74-5 |

Source

|

| Record name | Butyl hex-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.